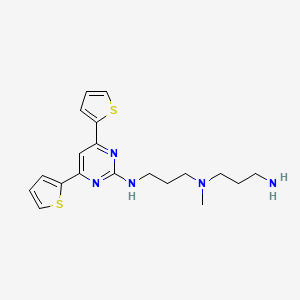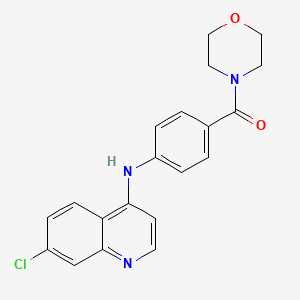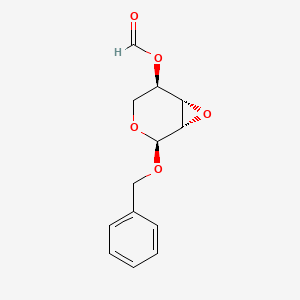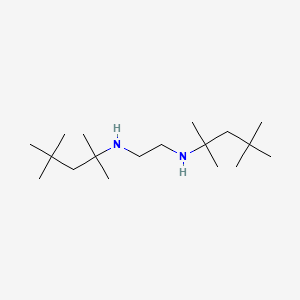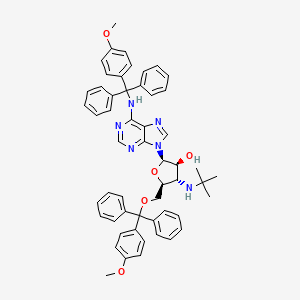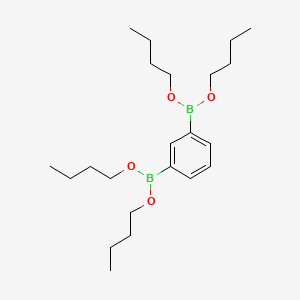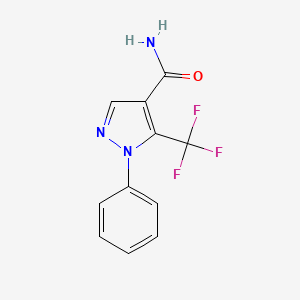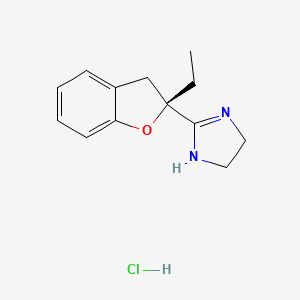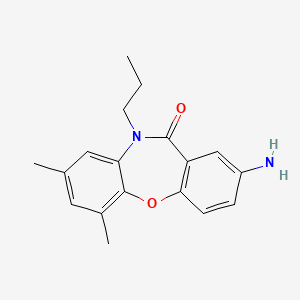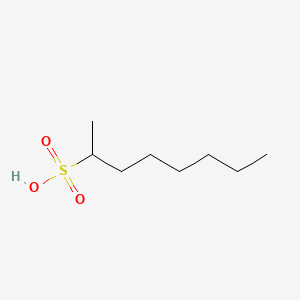
2-Octanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octanesulfonic acid is an organosulfur compound with the molecular formula C8H18O3S. It is a sulfonic acid derivative of octane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the second carbon of the octane chain. This compound is known for its strong acidic properties and is commonly used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Octanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of octane using sulfur trioxide (SO3) or oleum (a solution of SO3 in sulfuric acid). The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the octane chain.
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous sulfonation of octane using a sulfonating agent such as sulfur trioxide. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction and to ensure efficient mixing and heat dissipation.
Análisis De Reacciones Químicas
Types of Reactions: 2-Octanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfonyl derivatives
Substitution: Various substituted octanesulfonic acid derivatives
Aplicaciones Científicas De Investigación
2-Octanesulfonic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-octanesulfonic acid is primarily related to its strong acidic properties. The sulfonic acid group (-SO3H) can donate protons (H+), making it a strong acid. This property allows it to participate in acid-catalyzed reactions and to act as an ion-pairing reagent in chromatography. The molecular targets and pathways involved depend on the specific application, such as the separation of compounds in HPLC or the stabilization of proteins and peptides in biological samples.
Comparación Con Compuestos Similares
1-Octanesulfonic acid: Similar in structure but with the sulfonic acid group attached to the first carbon of the octane chain.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain, used in similar applications but with different properties due to its shorter chain length.
Perfluorooctanesulfonic acid: A fluorinated analog with unique properties, including high stability and resistance to degradation.
Uniqueness: 2-Octanesulfonic acid is unique due to its specific chain length and the position of the sulfonic acid group, which confer distinct properties and reactivity compared to other sulfonic acids. Its ability to act as an ion-pairing reagent in HPLC makes it particularly valuable in analytical chemistry.
Propiedades
Número CAS |
10435-83-3 |
|---|---|
Fórmula molecular |
C8H18O3S |
Peso molecular |
194.29 g/mol |
Nombre IUPAC |
octane-2-sulfonic acid |
InChI |
InChI=1S/C8H18O3S/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11) |
Clave InChI |
LHQXHHDBJMMPCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


